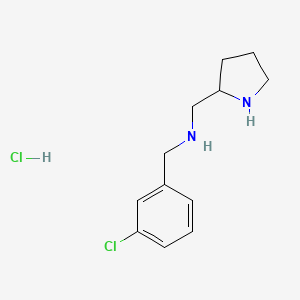

(3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

Beschreibung

(3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a secondary amine hydrochloride derivative characterized by a pyrrolidin-2-ylmethyl-amine backbone substituted with a 3-chlorobenzyl group. This compound, referenced under code 10-F089315 (CymitQuimica), was historically available in 500 mg quantities but is currently listed as discontinued .

Eigenschaften

IUPAC Name |

N-[(3-chlorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJNISDVYSAXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNCC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261230-62-9 | |

| Record name | 2-Pyrrolidinemethanamine, N-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Introduction of the 3-Chloro-benzyl Group: The 3-chloro-benzyl group can be introduced via a nucleophilic substitution reaction using 3-chloro-benzyl chloride and a suitable base.

Formation of the Pyrrolidin-2-ylmethyl-amine Moiety: This step involves the alkylation of the pyrrolidine ring with a suitable amine precursor.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloro-benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Corresponding amines or reduced forms.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Analogues

(4-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine Hydrochloride

- Structural Difference : Replaces the 3-chloro substituent with a 4-fluoro group on the benzyl ring.

- Implications: Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and alter binding affinity in biological systems. This analog is available from multiple suppliers under synonyms such as SBB075345 and AKOS015940549 .

(2,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine Hydrochloride

- Structural Differences :

- Substitution pattern: Two chlorine atoms at benzyl positions 2 and 4 (vs. one at position 3).

- Pyrrolidine substitution: Position 3 (vs. position 2 in the target compound).

- Physicochemical Data :

- Molecular formula: C₁₁H₁₅Cl₃N₂

- Molecular weight: 281.6 g/mol

- Purity: ≥95%

- This compound is also discontinued .

Core Structure Variants

Pyrazolo[1,5-a]pyridin-3-amine Hydrochloride

- Structural Differences : Replaces the pyrrolidine-benzyl system with a pyrazolo-pyridine core.

- Physicochemical Data :

- Molecular formula: C₇H₈ClN₃

- Molecular weight: 169.61 g/mol

- Purity: ≥95%

- Implications : The aromatic pyridine-pyrazole system may confer distinct electronic properties, influencing reactivity or binding to planar biological targets .

(S)-But-3-en-2-amine Hydrochloride

- Structural Differences : Features a butenyl chain instead of a benzyl-pyrrolidine system.

- Physicochemical Data :

- Molecular formula: C₄H₁₀ClN

- Molecular weight: 107.58 g/mol

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Substitution Position : The 3-chloro position on the benzyl group may optimize steric compatibility with hydrophobic binding pockets compared to 2,4-dichloro analogs, which introduce bulkier substituents .

- Discontinuation Trends : Both the target compound and its dichloro analog are discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Biologische Aktivität

(3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring connected to a benzyl group with a chlorine substituent at the 3-position. This unique structure may influence its biological activity and pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrrolidine derivatives, including (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride | 0.0039 - 0.025 | S. aureus, E. coli |

| Sodium pyrrolidide | 0.025 | Gram-positive bacteria |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.020 | Various harmful bacteria |

The minimum inhibitory concentration (MIC) values indicate that (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride exhibits significant activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli .

The mechanism of action for (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound may disrupt cell membrane integrity or inhibit essential enzymatic processes, leading to bacterial cell death .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various pyrrolidine derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial properties. The presence of chlorine at the 3-position was found to significantly increase the compound's effectiveness against tested bacterial strains .

- Comparative Analysis : When compared to similar compounds, (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride showed superior antimicrobial activity, suggesting that the specific substitution patterns on the benzyl group are crucial for its bioactivity .

Q & A

Q. What are the established synthetic routes for (3-Chloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as: (i) Condensation of 3-chlorobenzyl chloride with pyrrolidin-2-ylmethyl-amine under basic conditions (e.g., Na₂CO₃) . (ii) Hydrochloride salt formation via HCl gas bubbling in anhydrous solvents. Critical parameters include temperature control (0–5°C for amine protection) and stoichiometric ratios to minimize by-products. HPLC purity validation (>98%) is recommended post-synthesis .

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

- Methodological Answer : Employ a combination of: (i) ¹H/¹³C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 3-chlorobenzyl group) . (ii) Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]+ at m/z 255.1). (iii) Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or hydrogen-bonding motifs, as seen in analogous pyrrolidine derivatives .

Q. What solvents and purification techniques optimize recovery of the hydrochloride salt?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DCM) for solubility, followed by recrystallization in ethanol/ether mixtures. Centrifugation at 10,000 rpm enhances salt recovery .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : (i) Cross-validate in vitro results (e.g., enzyme inhibition) with in silico docking simulations targeting receptors like GPCRs or kinases . (ii) Control for assay-specific variables (e.g., pH sensitivity of the hydrochloride salt in cell-based assays). Iterative refinement of experimental protocols is critical, as highlighted in social science methodologies adapted for chemical research .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : (i) Synthesize analogs with substitutions at the benzyl chlorine (e.g., F, Br) or pyrrolidine ring (e.g., methyl, carbonyl groups). (ii) Use comparative pharmacodynamic profiling (IC₅₀, logP) to correlate electronic/steric effects with activity. Statistical tools like PCA (Principal Component Analysis) aid in identifying dominant SAR trends .

Q. What analytical methods detect and quantify degradation products under accelerated stability conditions?

- Methodological Answer : Implement LC-MS/MS with C18 columns and gradient elution (ACN/0.1% formic acid) to monitor hydrolytic degradation (e.g., cleavage of the pyrrolidine ring). Forced degradation at 40°C/75% RH over 4 weeks provides kinetic data .

Data Contradiction & Validation

Q. How to address discrepancies between computational docking predictions and experimental binding affinities?

Q. What protocols ensure reproducibility in multi-laboratory studies of this compound?

- Methodological Answer : (i) Standardize synthetic protocols (e.g., reagent sources, drying times). (ii) Share raw spectral data (NMR, MS) via open-access repositories for peer validation. Cross-lab calibration of instruments (e.g., NMR magnet stability) is essential .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (amide coupling) | ↑ Purity by 20% |

| Solvent Polarity | DMF > THF | ↑ Solubility |

| HCl Concentration | 1.0 M in Et₂O | ↑ Salt Recovery |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.